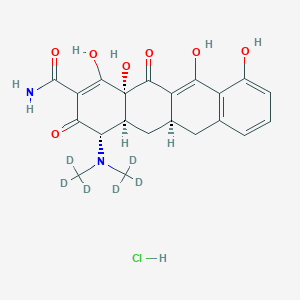
Sancycline-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sancycline-d6 (hydrochloride) is a semi-synthetic labeled antibiotic related to the tetracycline class of antibiotics. It is a deuterated form of sancycline, which means that six hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sancycline-d6 (hydrochloride) involves subjecting a precursor compound to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used alcohols range from C1 to C6, and acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . The reaction is typically carried out under high-pressure hydrogenation conditions with a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
The industrial production of sancycline-d6 (hydrochloride) follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and recoverability of the solvent and catalyst, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Sancycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different degrees of saturation.
科学的研究の応用
Sancycline-d6 (hydrochloride) is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of tetracycline antibiotics.
Biology: Employed in metabolic studies to trace the pathways and interactions of tetracycline antibiotics in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tetracycline antibiotics.
作用機序
Sancycline-d6 (hydrochloride) exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of new amino acids to the growing peptide chain. This mechanism is similar to other tetracycline antibiotics, making it effective against a broad spectrum of bacterial infections .
類似化合物との比較
Similar Compounds
- Tetracycline Hydrochloride
- Doxycycline Hydrochloride
- Minocycline Hydrochloride
Uniqueness
Sancycline-d6 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic properties compared to non-deuterated analogs .
特性
分子式 |
C21H23ClN2O7 |
|---|---|
分子量 |
456.9 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1/i1D3,2D3; |
InChIキー |
CIJFGLCHAOVWRZ-CFRABLPJSA-N |
異性体SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C([2H])([2H])[2H].Cl |
正規SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



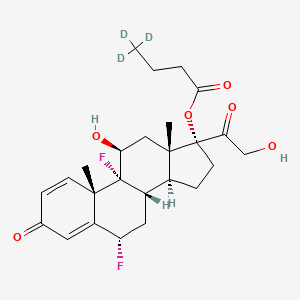
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
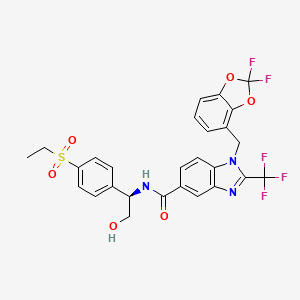
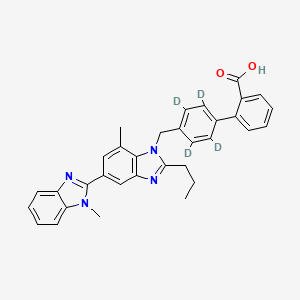

![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
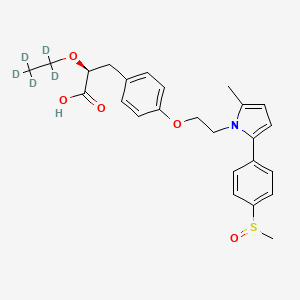
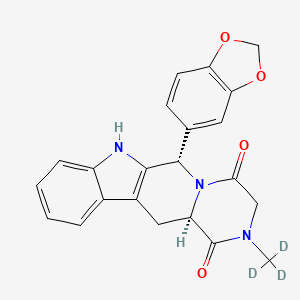

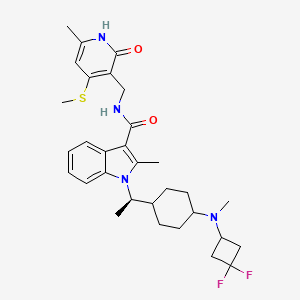
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
